molecular formula C28H60ClN B12731315 Ditridecyldimonium chloride CAS No. 41123-49-3

Ditridecyldimonium chloride

Cat. No.: B12731315
CAS No.: 41123-49-3
M. Wt: 446.2 g/mol
InChI Key: NHBNDLXRJHYQBP-UHFFFAOYSA-M
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Description

Ditridecyldimonium Chloride is a quaternary ammonium compound (quat) synthesized from plant-derived fatty alcohols, often those from coconut or palm oils . This cationic surfactant possesses a positive charge that facilitates strong binding to negatively charged surfaces such as hair and skin, making it a subject of interest for research in personal care formulations . Its key research applications and mechanisms of action are centered on its performance as a multifunctional ingredient. Researchers value its antistatic properties, which work by neutralizing negative charges on surfaces to control static and flyaways . It also functions as an effective hair conditioning agent, depositing a light film on hair shafts that improves manageability, reduces breakage, and imparts softness without a heavy feel . Furthermore, it acts as a surfactant with cleansing capabilities, helping to lift oils and dirt while simultaneously providing a conditioned feel that mitigates the stripping effect of harsher cleansers . First appearing in hair care formulations in the late 1970s, it is commonly studied for use in rinse-off and leave-in conditioners, shampoos, hair masks, detangling sprays, and some skin cleansing products . This product is provided For Research Use Only. It is strictly for laboratory applications and must not be used in personal care products, cosmetics, or drugs for human use.

Properties

CAS No.

41123-49-3

Molecular Formula

C28H60ClN

Molecular Weight

446.2 g/mol

IUPAC Name

dimethyl-di(tridecyl)azanium;chloride

InChI

InChI=1S/C28H60N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29(3,4)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

NHBNDLXRJHYQBP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Structural and Reactivity Characteristics

Ditridecyldimonium chloride is a quaternary ammonium compound (QAC) with two tridecyl chains and a central dimethylammonium group (PubChem CID 23225441) . QACs typically exhibit reactivity patterns centered on:

  • Ion exchange reactions (e.g., chloride counterion substitution).

  • Thermal decomposition (e.g., Hofmann elimination under high heat).

  • Interaction with surfactants or anionic species (e.g., precipitation with sulfates or phosphates).

Analogous Reactions in Related QACs

While direct data for this compound is unavailable, insights can be drawn from structurally similar compounds:

Didecyldimethylammonium Chloride (DDAC)

  • Toxicological interactions : Inhalation studies in rats demonstrated DDAC’s pulmonary toxicity, likely due to surfactant disruption and oxidative stress .

  • Environmental reactivity : QACs like DDAC may form complexes with organic matter or undergo biodegradation via microbial pathways .

General QAC Reactivity

Reaction TypeMechanismByproducts/Outcomes
Anion exchange Replacement of Cl⁻ with other anions (e.g., Br⁻, NO₃⁻)Altered solubility or bioactivity
Thermal decomposition Hofmann elimination at >150°CTertiary amines and alkenes
Oxidation Reaction with strong oxidizersDegraded alkyl chains, CO₂, H₂O

Gaps in Available Data

  • No peer-reviewed studies specifically address this compound’s reaction kinetics, catalytic behavior, or stability under varying conditions (pH, temperature).

  • Mechanistic studies on QACs focus predominantly on antimicrobial efficacy or environmental persistence rather than synthetic or industrial reactivity .

Recommendations for Further Research

  • Experimental studies : Kinetic analyses of anion exchange (e.g., using isotopic labeling, as in sulfonyl chloride studies) .

  • Computational modeling : Density functional theory (DFT) simulations to predict transition states or reaction pathways .

  • Environmental interactions : Stability in aqueous systems and potential for bioaccumulation or transformation.

Scientific Research Applications

Hair Conditioners and Shampoos

Ditridecyldimonium chloride is commonly used as a conditioning agent in hair care products. Its cationic nature allows it to adhere to negatively charged hair strands, providing benefits such as:

  • Improved manageability : Reduces tangling and enhances combability.
  • Moisture retention : Helps maintain hair hydration.
  • Damage repair : Targets damaged hair more effectively than virgin hair.

Case Study : A study on aqueous shampoo compositions showed that formulations containing this compound significantly improved the treatment of damaged hair compared to those without it .

Property With this compound Without this compound
ManageabilityHighModerate
Moisture RetentionExcellentPoor
Damage RepairEffectiveIneffective

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it useful in personal care formulations to prevent microbial contamination. It has been shown to be effective against a range of bacteria and fungi, enhancing the safety of cosmetic products .

Antistatic Agents

In industrial settings, this compound serves as an antistatic agent in textiles and plastics. Its ability to reduce static electricity buildup is crucial in manufacturing processes where static can cause defects or hazards.

Emulsifiers in Coatings

This compound is employed as an emulsifier in various coatings and paints. It helps stabilize emulsions, ensuring uniform distribution of ingredients and enhancing the performance of the final product.

Immunological Studies

Recent research has explored the immunological effects of this compound exposure. A study indicated that exposure can activate type 2 innate lymphoid cells (ILC2s), leading to increased production of Th2 cytokines such as IL-4 and IL-5, which are associated with allergic responses . This insight is valuable for understanding hypersensitivity reactions related to chemical sensitizers.

Table: Summary of Immunological Effects

Exposure Level Cytokine Response ILC2 Activation
0.125%ModerateActivated
0.5%HighHighly Activated

Mechanism of Action

The mechanism of action of ditridecyldimonium chloride involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged phospholipid bilayer of microbial cell membranes, leading to membrane disruption and cell lysis . This action makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds vary in alkyl chain lengths, substituents, and functional applications. Below is a detailed comparison of ditridecyldimonium chloride with structurally analogous quats:

Table 1: Key Properties of this compound and Analogous Quaternary Ammonium Compounds

Compound Name CAS RN Molecular Formula Alkyl Chain Length Key Applications Water Solubility (25°C) Toxicity (Oral LD₅₀, Rat) Safety Profile
This compound Not provided C₂₈H₅₈ClN* C₁₃ Antistatic agents (cosmetics) Low (estimated) Not available Likely similar to DDAC
Didecyldimethylammonium chloride (DDAC) 7173-51-5 C₂₂H₄₈ClN C₁₀ Biocides, disinfectants 650 mg/L 84 mg/kg Corrosive (R34)
Hexadecyldimethylammonium chloride - C₁₈H₃₉ClN C₁₆ Surfactants, research Low Not available Limited data
Diallyldimethylammonium chloride (DADMAC) 7398-69-8 C₈H₁₆ClN Allyl groups Water treatment, polymer synthesis High Not available Lower irritation risk

*Inferred from IUPAC name and structural analysis.

Key Findings:

Alkyl Chain Length and Functionality: this compound (C₁₃ chains) is tailored for antistatic applications due to its long hydrophobic chains, which enhance surface adsorption and reduce static charge . DDAC (C₁₀ chains) balances hydrophobicity and solubility, making it effective as a broad-spectrum biocide . DADMAC (allyl substituents) forms cationic polymers for water treatment, leveraging its reactivity over surfactant properties .

Toxicity and Safety: DDAC exhibits high acute toxicity (rat LD₅₀ = 84 mg/kg) and corrosivity, necessitating careful handling .

Solubility and Efficacy :

  • Shorter-chain quats like DDAC and DADMAC have higher water solubility, favoring biocidal and industrial applications.
  • Longer-chain derivatives (e.g., this compound) prioritize functional performance in emollients and antistatic agents over solubility .

Research and Regulatory Considerations

  • DDAC is extensively studied for occupational safety, with inhalation and dermal exposure linked to immune responses and irritation .
  • This compound is listed in cosmetic ingredient databases (e.g., INCI) but lacks detailed toxicological profiles, highlighting a gap in regulatory documentation .
  • Structural modifications (e.g., allyl groups in DADMAC) demonstrate how substituent chemistry can redirect quat functionality from antimicrobial to polymeric applications .

Biological Activity

Ditridecyldimonium chloride (DDAC) is a quaternary ammonium compound with significant biological activity, primarily recognized for its bactericidal, virucidal, and fungicidal properties. This article delves into the biological effects of DDAC, focusing on its mechanisms of action, potential irritancy and sensitization, and implications for human health based on diverse research findings.

DDAC exhibits its antimicrobial activity through several mechanisms:

  • Membrane Disruption : DDAC disrupts cell membranes by interacting with lipid bilayers, leading to increased permeability and leakage of intracellular components. The minimum inhibitory concentration (MIC) against Escherichia coli has been reported as low as 1.3 mg/L, indicating potent antibacterial properties .
  • Phase Transition : Studies using liposomes have shown that DDAC can induce phase transitions in membrane lipids at concentrations around 3 mg/L, which correlates with enhanced membrane fluidity and subsequent cell death .
  • Cellular Effects : At higher concentrations (above 50 mg/L), DDAC promotes bleb formation in bacterial cells, which is indicative of severe membrane damage .

Antimicrobial Efficacy

DDAC is effective against a broad spectrum of microorganisms. Its applications include:

  • Disinfectant Cleaner : Recommended for use in hospitals and industries due to its ability to eliminate bacteria and fungi.
  • Surgical Sterilization : Utilized in various medical fields including gynecology and pediatrics for sterilizing instruments .

Irritancy and Hypersensitivity Potential

Recent studies have highlighted the irritant and sensitization potential of DDAC:

  • Irritancy Assessment : In murine models, dermal exposure to DDAC resulted in significant ear swelling at concentrations as low as 0.5% .
  • Sensitization Studies : The local lymph node assay (LLNA) indicated a concentration-dependent increase in lymphocyte proliferation with an effective concentration (EC3) value of 0.17% . Notably, while there was an increase in activated T-cells and B-cells following exposure, there was no corresponding rise in IgE levels, suggesting a non-IgE mediated hypersensitivity response .

Case Studies

Several case reports have documented allergic reactions associated with DDAC exposure:

  • Contact Dermatitis : Cases have been reported among hospital workers exposed to disinfectants containing DDAC, leading to allergic contact dermatitis confirmed through patch testing .
  • Immediate Hypersensitivity Reactions : An individual in a catering school experienced urticaria and angioedema shortly after exposure to a cleaning product containing DDAC, highlighting the potential for acute allergic responses .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of DDAC:

Study FocusFindings
Antibacterial ActivityMIC against E. coli: 1.3 mg/L; leakage of intracellular macromolecules at 3-4 mg/L
Membrane InteractionPhase transition observed at ~3 mg/L; bleb formation at >50 mg/L
Irritancy PotentialSignificant ear swelling observed at 0.5% concentration in mice
Sensitization PotentialEC3 value of 0.17%; increase in activated T-cells without IgE response
Clinical ReportsDocumented cases of contact dermatitis and immediate hypersensitivity reactions

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